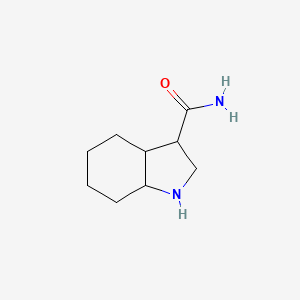

octahydro-1H-indole-3-carboxamide

Description

Contextualization within Indole (B1671886) and Octahydroindole Chemistry

The parent compound, indole, is an aromatic heterocyclic organic compound with the formula C₈H₇N. Indole and its derivatives are widespread in nature and are key components of many important biological molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). The chemistry of indoles is rich and well-established, with a particular focus on electrophilic substitution, primarily at the C3 position.

The reduction of the indole nucleus leads to the formation of octahydro-1H-indole, a saturated heterocyclic compound with the molecular formula C₈H₁₅N. ontosight.aisigmaaldrich.com This transformation from a planar, aromatic system to a non-planar, alicyclic structure introduces conformational flexibility and a different array of potential molecular interactions. The synthesis of octahydro-1H-indole can be achieved through various reduction methods of indole or its derivatives, often employing catalysts like palladium or platinum. ontosight.ai

The subject of this article, octahydro-1H-indole-3-carboxamide, is a derivative of this saturated core. While specific research on this compound is limited, its unsaturated counterpart, 1H-indole-3-carboxamide, has been more extensively studied. 1H-indole-3-carboxamide has been identified in plants such as Isatis tinctoria and has been the subject of various biological investigations. nih.gov The synthesis of indole-3-carboxamides can be achieved through several routes, often involving the coupling of indole-3-carboxylic acid with an appropriate amine source. nih.gov It is reasonable to infer that the synthesis of this compound would likely proceed via the amidation of octahydro-1H-indole-3-carboxylic acid or through the reduction of indole-3-carboxamide.

Rationale for Academic Investigation of this compound Scaffolds

The academic interest in this compound scaffolds, while not extensively documented for this specific molecule, can be logically inferred from the well-established biological significance of related indole and octahydroindole derivatives. The rationale for their investigation is multifaceted:

Mimicking Natural Products: Many natural products with potent biological activities contain the indole or a related heterocyclic core. The exploration of saturated analogs like octahydroindoles allows researchers to explore new chemical space while retaining some of the key structural features of the natural products.

Drug Discovery: The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Saturation of the indole ring to the octahydroindole core can lead to derivatives with improved pharmacological profiles, such as enhanced selectivity, better metabolic stability, or improved solubility. Derivatives of the closely related octahydroindole-2-carboxylic acid are utilized as intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders and as analgesics. chemimpex.comchemimpex.com

Probing Biological Systems: The carboxamide group is a key functional group in many biologically active molecules, capable of forming hydrogen bonds and participating in various non-covalent interactions. The placement of a carboxamide at the 3-position of the octahydroindole scaffold provides a handle for creating focused libraries of compounds to probe the structure-activity relationships of biological targets. For instance, derivatives of indole-3-carboxamide have been investigated as antimicrobial agents and as antagonists for the 5-HT2C receptor. nih.govnih.gov

Given the documented activities of related compounds, it is hypothesized that this compound and its derivatives could serve as valuable starting points for the discovery of novel modulators of enzymes and receptors.

Historical Overview of Octahydro-1H-Indole Core Structures in Organic and Medicinal Chemistry Research

The history of the octahydroindole core is intrinsically linked to the broader history of indole chemistry. The study of indoles began in the 19th century with the investigation of the dye indigo. The chemical structure of indole was first proposed by Adolf von Baeyer in 1869. The 20th century saw a surge in interest in indole alkaloids, which are a large class of naturally occurring compounds containing the indole nucleus.

The development of methods to synthesize the saturated octahydroindole core has been an important area of research in organic chemistry. These synthetic efforts have enabled the creation of a wide range of substituted octahydroindoles, which have been subsequently evaluated for their biological activities. For example, derivatives of octahydro-1H-indole-2-carboxylic acid have been patented as components of angiotensin-converting enzyme (ACE) inhibitors. google.com The synthesis of various octahydroindole derivatives has been pursued to create analogs of natural products like mesembrine. jst.go.jp

The investigation of octahydroindoles in medicinal chemistry has been driven by the desire to create novel therapeutic agents with improved properties. The conformational flexibility of the octahydroindole ring system, compared to the rigid indole core, allows for a more nuanced interaction with biological targets. This has led to the exploration of octahydroindole derivatives in a variety of therapeutic areas, including neuroscience and infectious diseases.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce in peer-reviewed literature, some properties can be found in chemical supplier databases. For a comparative context, the properties of the parent octahydro-1H-indole and the unsaturated analog, 1H-indole-3-carboxamide, are also presented.

| Property | This compound | Octahydro-1H-indole | 1H-Indole-3-carboxamide |

| CAS Number | 1306606-13-2 fluorochem.co.uk | 4375-14-8 sigmaaldrich.com | 1670-85-5 nih.gov |

| Molecular Formula | C₉H₁₆N₂O fluorochem.co.uk | C₈H₁₅N sigmaaldrich.com | C₉H₈N₂O nih.gov |

| Molecular Weight | 168.24 g/mol fluorochem.co.uk | 125.21 g/mol sigmaaldrich.com | 160.17 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1306606-13-2 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxamide |

InChI |

InChI=1S/C9H16N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h6-8,11H,1-5H2,(H2,10,12) |

InChI Key |

NXLRMAOYYSTDFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(CN2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Octahydro 1h Indole 3 Carboxamide and Derivatives

Strategies for Octahydro-1H-Indole Ring System Construction

Catalytic Hydrogenation Approaches to Octahydroindole

Catalytic hydrogenation of the indole (B1671886) nucleus is a direct method for obtaining the octahydroindole ring system. This transformation, however, can present selectivity challenges, with potential for over-hydrogenation to the octahydroindole or polymerization. nih.gov The choice of catalyst and reaction conditions is crucial to control the extent of reduction.

Commonly used catalysts include platinum and palladium. For instance, the hydrogenation of indole can be carried out using a Pt/C catalyst. nih.gov In some cases, the reaction is performed in the presence of an acid additive to facilitate the reduction. nih.gov While this can be effective, it may also lead to the formation of byproducts. nih.gov

A notable advancement is the use of a ruthenium N-heterocyclic carbene (Ru-NHC) complex, which can function as both a homogeneous and heterogeneous catalyst. nih.govacs.org This dual-functionality allows for a highly enantioselective and diastereoselective complete hydrogenation of protected indoles to yield chiral octahydroindoles. nih.govacs.org The process often involves an initial homogeneous catalysis step followed by an in situ transformation to a heterogeneous catalyst to hydrogenate the more challenging aromatic ring. nih.gov

Table 1: Catalytic Hydrogenation of Indole Derivatives

| Catalyst | Substrate | Product | Key Features |

|---|---|---|---|

| Pt/C | Indole | Octahydroindole | Can lead to over-hydrogenation and polymerization. nih.gov |

| Ru((R,R)-SINpEt)2 | N-Boc-protected 3-methyl-indole | Chiral octahydroindole | Highly enantioselective and diastereoselective; dual-function catalyst. nih.govacs.org |

| Pt/Al2O3 | 5-Chloroindole | 5-Chloroindoline | Selective hydrogenation with less active catalyst to avoid dehalogenation. thieme-connect.com |

Cyclization Reactions Utilizing Precursors

The construction of the octahydroindole ring can also be achieved through the cyclization of appropriately substituted precursor molecules. These strategies often involve forming one of the rings onto a pre-existing carbocyclic or heterocyclic structure.

One such approach is the Bartoli indole synthesis, which can be used to produce substituted indoles that can then be subjected to hydrogenation. For example, 5,7-dichloroindole can be synthesized from 2,4-dichloronitrobenzene (B57281) and vinylmagnesium chloride in a multi-gram scale process. nih.gov This method involves a nih.govnih.gov-sigmatropic rearrangement followed by cyclization. nih.gov

Another strategy involves the intramolecular cyclization of substituted anilines. For instance, N-substituted anilines can undergo cyclization to form the pyrrole (B145914) ring of the indole system. nih.gov Palladium-catalyzed cyclization reactions have also been developed for the synthesis of substituted indoles in aqueous micellar media, offering a green chemistry approach. mdpi.com These reactions can proceed via tandem processes like a Sonogashira coupling followed by indole cyclization. mdpi.com

Oxidative Cyclization Pathways

Oxidative cyclization provides a powerful method for constructing the octahydroindole skeleton, particularly from amino acid precursors like L-tyrosine. This approach is valuable for synthesizing hydroxylated derivatives of octahydroindole-2-carboxylic acid, which are common motifs in biologically active natural products. nih.gov

The process typically involves the oxidative spirocyclization of a protected L-tyrosine derivative. nih.gov For example, Cbz-tyrosine can be treated with a hypervalent iodine reagent like phenyliodine(III) diacetate (PhI(OAc)2) to induce cyclization. nih.gov The reaction conditions, such as the solvent system, are critical for achieving high yields and preventing racemization. nih.gov A mixture of acetonitrile (B52724) and isopropanol (B130326) has been found to be effective for this transformation on a larger scale. nih.gov This methodology has been instrumental in the synthesis of l-Choi [(2S,3aS,6R,7aS)-2-carboxy-6-hydroxyoctahydroindole] and its derivatives. nih.gov

Carboxamide Moiety Introduction and Functionalization at C-3

Once the octahydroindole ring system is in place, the next crucial step is the introduction and potential further functionalization of the carboxamide group at the C-3 position.

Amidation Reactions and Coupling Strategies

The most direct method for introducing the carboxamide moiety is through the amidation of the corresponding carboxylic acid, octahydro-1H-indole-3-carboxylic acid. This can be achieved by reacting the carboxylic acid with ammonia (B1221849) or an appropriate amine source. The reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. youtube.com

Alternatively, if the synthesis starts from an indole derivative with a different functional group at C-3, such as a nitrile, it can be converted to the carboxamide. For instance, 5-methoxy-1H-indole-3-carboxamide can be prepared from 5-methoxy-1H-indole-3-carbonitrile by treatment with refluxing phosphorus oxychloride (POCl3), followed by quenching with an ammonium (B1175870) hydroxide (B78521) solution. prepchem.com

Regioselective Functionalization of the Indole Ring System

While the focus is on the C-3 position, the regioselective functionalization of other positions on the indole ring can be important for creating diverse derivatives. The C-H functionalization of the six-membered ring of the indole system is challenging due to the higher reactivity of the five-membered pyrrole ring. nih.gov However, methods have been developed for the regioselective functionalization at positions C4, C5, C6, and C7. nih.gov

For instance, palladium-catalyzed olefination at the C4 position of tryptophan derivatives has been achieved using a directing group. nih.gov Similarly, C5 arylation can be accomplished using an arylating agent and a copper catalyst. nih.gov These strategies allow for the introduction of various substituents onto the benzene (B151609) portion of the indole ring before or after the formation of the octahydroindole system and the C-3 carboxamide group, leading to a wide range of structurally diverse compounds.

Stereoselective Synthesis of Octahydro-1H-Indole-3-Carboxamide Enantiomers and Diastereomers

The creation of specific stereoisomers of this compound is a critical challenge in its synthesis. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective methods a key focus of research.

Diastereoselective Control in Cyclization and Hydrogenation

Achieving diastereoselective control during the formation of the octahydroindole ring system is a significant synthetic hurdle. This is often accomplished in two key stages: the cyclization to form the bicyclic indole core and the subsequent hydrogenation of the aromatic portion.

A notable example, although for a related phosphonic acid analog, is the stereoselective synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid. chemistryviews.org This process begins with a dynamic kinetic resolution of a racemic γ-keto acid using (R)- and (S)-phenylglycinol. This step establishes two contiguous chiral centers and yields enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones. chemistryviews.org Subsequently, a highly diastereoselective addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate completes the synthesis. chemistryviews.org This strategy highlights how early stereocontrol can dictate the final diastereomeric outcome.

The hydrogenation of the indole ring to the octahydro-level is another critical step where diastereoselectivity is paramount. The choice of catalyst (e.g., rhodium, ruthenium, or iridium-based catalysts) and reaction conditions can influence the facial selectivity of the hydrogenation, leading to different diastereomers. The steric environment created by existing substituents on the pyrrolidine (B122466) ring often directs the approach of hydrogen to the less hindered face of the molecule.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space.

High-Temperature Aqueous Media for Organic Reactions

The use of high-temperature water as a reaction medium is a key principle of green chemistry. researchgate.net While often associated with harsh conditions, for certain organic reactions, it can offer unique advantages, including enhanced reaction rates and selectivities. Research into the chemistry of indoles in high-temperature aqueous media has demonstrated that these conditions can be used for various transformations. acs.org For instance, the synthesis of certain indole derivatives has been successfully carried out in water at elevated temperatures, sometimes with the aid of a catalyst. researchgate.netnih.gov This approach avoids the use of volatile and often toxic organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govajrconline.org For the synthesis of indole derivatives, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating methods. nih.govajrconline.orgmdpi.comtandfonline.com

The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, for example, has been optimized using microwave irradiation of the neat reactants, leading to excellent yields and high regioselectivity. mdpi.comunina.it Similarly, the decarboxylative condensation of isatins with malonic and cyanoacetic acids to form 3-hydroxy-2-oxindoles is achieved in high yields (up to 98%) within 5-10 minutes under microwave conditions. mdpi.com These examples underscore the potential of microwave-assisted synthesis to efficiently produce key intermediates that could be further elaborated to this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Indole Derivative

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of 3-hydroxy-2-oxindoles | ||

| Reaction Time | Several hours | 5-10 minutes mdpi.com |

| Yield | Moderate | Up to 98% mdpi.com |

| Synthesis of 2,5-disubstituted indole-3-carbaldehyde derivatives | ||

| Reaction Time | Not specified | 5-6 minutes tandfonline.com |

Purification and Isolation Methodologies for Synthetic this compound

The purification and isolation of the target compound are critical final steps to ensure its chemical purity. For this compound and related indole derivatives, a combination of standard and advanced techniques is employed.

Commonly, the crude product from a reaction mixture is first subjected to an extraction process. The product is then often purified by column chromatography on silica (B1680970) gel. mdpi.com The choice of eluent system is optimized to achieve separation from unreacted starting materials and byproducts. Recrystallization from a suitable solvent or solvent mixture is another powerful technique for obtaining highly pure crystalline material. ajrconline.org

For more challenging separations or for the isolation of specific stereoisomers, High-Performance Liquid Chromatography (HPLC), including semi-preparative HPLC, can be utilized. unina.it In some specific applications, such as the isolation of indole-3-acetic acid and its conjugates from biological matrices, highly specific methods like immunoaffinity extraction have been developed. nih.gov This technique uses monoclonal antibodies to selectively capture the target molecules, demonstrating the potential for highly specialized purification strategies. nih.gov The progress of purification is typically monitored by Thin-Layer Chromatography (TLC) or analytical HPLC. ajrconline.orgmdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chiral phosphoric acids (CPAs) |

| Spinol phosphoric acids (SPAs) |

| Chiral imidodiphosphoric acids |

| (2R,3aR,7aR)-octahydroindole-2-phosphonic acid |

| (2S,3aS,7aS)-octahydroindole-2-phosphonic acid |

| (R)-phenylglycinol |

| (S)-phenylglycinol |

| Trimethyl phosphite |

| 2-methyl-1H-indole-3-carboxylates |

| 3-hydroxy-2-oxindoles |

| Isatins |

| Malonic acid |

| Cyanoacetic acid |

| Indole-3-acetic acid |

Structural Elucidation and Conformational Analysis of Octahydro 1h Indole 3 Carboxamide

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of octahydro-1H-indole-3-carboxamide. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the prediction of characteristic signals based on related indole (B1671886) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the proton and carbon framework. The octahydroindole core, being a saturated bicyclic system, would exhibit signals in the aliphatic region. The protons on the cyclohexane (B81311) and pyrrolidine (B122466) rings would show complex splitting patterns due to spin-spin coupling. The carboxamide group introduces distinct signals for the amide protons (-CONH₂) and a carbonyl carbon. For comparison, the related aromatic compound, 1H-indole-3-carboxaldehyde, shows characteristic aromatic proton signals and an aldehyde proton signal around 10.0 ppm. rsc.orgresearchgate.net In this compound, these aromatic signals would be absent and replaced by upfield signals typical of a saturated carbocycle.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. researchgate.net The fragmentation of indole alkaloids is often complex, but key fragments can arise from the cleavage of the carboxamide group or the opening of the heterocyclic ring. researchgate.netresearchgate.net Techniques like MALDI-MS have been developed for the direct identification of synthetic indole-3-carboxamide derivatives in various matrices. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Observation |

|---|---|---|

| ¹H NMR | Aliphatic Protons (Cyclohexane & Pyrrolidine rings) | ~1.0 - 3.5 ppm, complex multiplets |

| Amide Protons (-CONH₂) | ~5.0 - 8.0 ppm, broad singlets | |

| NH Proton (Pyrrolidine ring) | ~1.0 - 4.0 ppm, broad singlet | |

| ¹³C NMR | Aliphatic Carbons (Cyclohexane & Pyrrolidine rings) | ~20 - 70 ppm |

| Carbonyl Carbon (-C=O) | ~170 - 180 ppm | |

| C3 Carbon | ~40 - 55 ppm | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Predicted m/z corresponding to C₉H₁₇N₂O⁺ |

X-ray Crystallography and Solid-State Structure Determination of Related Indole Spiro Compounds

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related compounds provides critical insights into the solid-state conformation of the indole nucleus. Spiro compounds, which feature two rings sharing a single atom, are a particularly relevant class of indole derivatives. wikipedia.orgrsc.org

Studies on spirooxindole derivatives, for example, reveal detailed information about bond lengths, angles, and the three-dimensional arrangement of the fused ring systems. researchgate.netacs.org In one analysis of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the crystal was found to be triclinic with a P-1 space group. researchgate.net Such studies confirm the rigid, three-dimensional geometry of these scaffolds and highlight how intermolecular forces like hydrogen bonding stabilize the crystal lattice. researchgate.netacs.org For instance, the crystal structure of another spiro compound, spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, has been determined, providing a reference for the geometry at the spiro-center. nih.gov These findings are instrumental in understanding how the saturated rings in this compound might pack in a solid state.

Table 2: Crystallographic Data for a Related Spirooxindole Compound

Data from the analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

Conformational Analysis and Stereochemical Determination

The three-dimensional structure of this compound is defined by its chirality and the conformational flexibility of its constituent rings.

The octahydro-1H-indole framework consists of a saturated six-membered carbocycle fused to a five-membered pyrrolidine ring. wikipedia.orgwikipedia.org The term "indolone" is not applicable here, as that implies a ketone functional group within the indole ring system, which is absent in this saturated structure.

Computational Chemistry Approaches to Structure and Stability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure and energetic properties of molecules like this compound.

DFT calculations can be used to determine the lowest energy (most stable) conformation of the molecule. mdpi.com By optimizing the geometry, researchers can predict bond lengths, bond angles, and torsional angles with high accuracy. nih.goveurjchem.com For indole and its analogs, DFT studies at the B3LYP/6-311+G** level of theory have been used to investigate structural properties and relative stabilities. researchgate.netjocpr.com

These calculations also provide insights into the electronic properties of the molecule through analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a larger gap generally implies greater stability. researchgate.net For the parent indole ring, the calculated HOMO-LUMO gap is relatively small, indicating its reactivity. researchgate.net For the saturated octahydro-indole system, a significantly larger HOMO-LUMO gap would be expected, reflecting its greater chemical stability compared to the aromatic indole.

Table 3: Calculated Electronic Properties for Indole Analogs using DFT

Data from a DFT study on indole, isoindole, and indolizine (B1195054) at the B3LYP/6-311+G** level, illustrating the types of parameters obtainable for related structures. researchgate.net

| Parameter (eV) | Indole | Isoindole | Indolizine |

|---|---|---|---|

| E(HOMO) | -2.75 | -5.20 | -5.34 |

| E(LUMO) | -0.13 | -0.90 | -1.04 |

| Energy Gap (ΔE) | 2.62 | 4.30 | 4.30 |

| Hardness (η) | 1.31 | 2.15 | 2.15 |

Structure Activity Relationship Sar Investigations of Octahydro 1h Indole 3 Carboxamide Derivatives

Elucidation of Pharmacophoric Elements within the Octahydro-1H-Indole-3-Carboxamide Core

The pharmacophoric elements of a molecule are the essential features responsible for its biological activity. For the this compound core, these elements primarily consist of hydrogen bond donors and acceptors, a hydrophobic region, and a defined three-dimensional arrangement.

The core structure presents key interaction points:

The carboxamide group: The amide moiety is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual nature allows for robust interactions with biological targets. drugdesign.org

The indole (B1671886) nitrogen: The secondary amine within the octahydro-indole ring serves as a hydrogen bond donor and a potential site for substitution to modulate physicochemical properties.

The saturated carbocyclic ring: The fused cyclohexane (B81311) ring provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar pockets within a receptor binding site.

The spatial orientation of these features is dictated by the fused ring system, creating a rigid framework that can be exploited for selective targeting. The relative positions of the hydrogen bond donor/acceptor groups and the hydrophobic region are key determinants of binding affinity and efficacy.

Impact of Substituent Modifications on Molecular Interactions and Selectivity

Modifications to the this compound scaffold allow for the fine-tuning of its pharmacological profile. The nature and position of substituents can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

Substitutions on the Carboxamide Nitrogen: Introducing substituents on the amide nitrogen is a common strategy to explore the chemical space around this key interaction point. The size and nature of these substituents can dictate the interaction with the target protein. For instance, incorporating aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrophobic interactions.

Substitutions on the Indole Nitrogen: Alkylation or acylation of the indole nitrogen can alter the hydrogen bonding capacity of this group and introduce new interaction possibilities. This position is often targeted to improve properties such as cell permeability and metabolic stability.

Substitutions on the Carbocyclic Ring: Adding substituents to the cyclohexane portion of the molecule can modulate its hydrophobicity and steric profile. This can be crucial for achieving selectivity for a particular biological target over others. For example, studies on related indole-2-carboxamides have shown that small alkyl groups at certain positions can enhance potency. nih.gov

The following interactive table illustrates hypothetical SAR data for modifications at different positions of the this compound core, based on general principles observed in related indole series.

| Compound | R1 (on Carboxamide N) | R2 (on Indole N) | R3 (on Carbocyclic Ring) | Relative Binding Affinity |

| 1 | H | H | H | 1x |

| 2 | Methyl | H | H | 5x |

| 3 | Phenyl | H | H | 20x |

| 4 | H | Methyl | H | 2x |

| 5 | H | H | 6-Fluoro | 15x |

Stereochemical Influence on Biological Activity Profiles

The this compound core contains multiple stereocenters, leading to the existence of several stereoisomers. The three-dimensional arrangement of atoms is critical for biological activity, as receptor binding sites are chiral and will preferentially interact with one stereoisomer over others.

The absolute configuration of each chiral center can also have a profound impact on activity. It is common in medicinal chemistry for one enantiomer of a chiral drug to be significantly more active than the other (eutomer vs. distomer). Therefore, stereoselective synthesis and the evaluation of individual stereoisomers are essential steps in the development of drugs based on this scaffold. For example, in the synthesis of related indole-2-carboxamide derivatives, the goal was to produce optically active compounds to investigate their specific interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For this compound derivatives, QSAR can be a powerful tool to predict the activity of unsynthesized analogs, thereby guiding synthetic efforts towards more potent and selective compounds.

A typical QSAR study involves:

Data Set Generation: A series of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. rsc.org These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules, providing a more detailed understanding of the SAR. rsc.org The results of such studies can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Scaffold Hopping and Bioisosterism Approaches in this compound Design

Scaffold hopping and bioisosterism are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with similar biological activity but potentially improved properties. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the central octahydro-1H-indole core with a structurally different scaffold that maintains the essential pharmacophoric elements in the correct spatial orientation. researchgate.net The goal is to identify novel intellectual property, improve pharmacokinetic profiles, or overcome other liabilities associated with the original scaffold. For example, one might replace the octahydro-indole core with a tetrahydroisoquinoline or a bicyclic azepane system, provided the key hydrogen bonding and hydrophobic features are preserved. The discovery of novel indole series of EP1 receptor antagonists has been achieved through such scaffold hopping approaches. nih.gov

Bioisosterism: This strategy involves the replacement of a specific functional group with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net In the context of this compound derivatives, examples of bioisosteric replacements could include:

Replacing the carboxamide with a tetrazole or a reverse amide to alter metabolic stability while maintaining hydrogen bonding capabilities.

Substituting a hydroxyl group for a fluorine atom to block metabolic oxidation.

These approaches, often guided by computational modeling, allow for the exploration of a wider chemical space and can lead to the identification of next-generation drug candidates with superior profiles. researchgate.net

Molecular and Cellular Pharmacological Investigations of Octahydro 1h Indole 3 Carboxamide

Identification of Molecular Targets and Binding Mechanisms

The pharmacological profile of octahydro-1H-indole-3-carboxamide and its derivatives has been explored through various molecular and cellular investigations. These studies aim to identify specific molecular targets and elucidate the mechanisms by which these compounds exert their effects. This involves a range of techniques, including receptor binding assays, enzyme modulation studies, and ion channel analysis.

Receptor Binding Assays (e.g., Serotonin (B10506) Receptors, Cannabinoid Receptors)

Serotonin Receptors: The serotonin (5-HT) receptor family is a significant area of investigation for compounds with an indole (B1671886) core. The characterization of these receptors often relies on the availability of selective radioligands. nih.gov For instance, the binding properties of new radiolabeled antagonists are crucial for understanding the pharmacology of 5-HT1D and 5-HT1B receptors. nih.gov The interaction of ligands with these receptors can be influenced by their coupling with G-proteins. nih.gov Research has shown that stimulation of the 5-HT1A receptor subtype can modulate voltage-gated calcium channels. nih.gov

Cannabinoid Receptors: Cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are key components of the endocannabinoid system. nih.govnih.gov Derivatives of indole-2-carboxamide have been synthesized and evaluated as allosteric modulators of the CB1 receptor. nih.gov For example, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) is a well-known allosteric modulator of the CB1 receptor. nih.gov The binding affinity of various synthetic cannabinoids for CB1 and CB2 receptors has been a subject of extensive research. researchgate.net The (R)-(+)-isomer of the aminoalkylindole WIN 55,212-2 shows significant agonist activity at both CB1 and CB2 receptors, while its (S)-(–)-isomer does not. windows.net

Table 1: Receptor Binding Affinities of Selected Cannabinoid Receptor Ligands

| Compound | Receptor | Affinity (Ki, nM) | Reference |

|---|---|---|---|

| CP 55,940 | CB1 | 0.5-5.0 | windows.net |

| CP 55,940 | CB2 | 0.69-2.8 | windows.net |

| WIN 55,212 | CB1 | Low Nanomolar | nih.gov |

| WIN 55,212 | CB2 | Low Nanomolar | nih.gov |

Enzyme Modulation Studies (e.g., ACE Inhibitors, Glutamate (B1630785) Carboxypeptidase II)

Angiotensin-Converting Enzyme (ACE) Inhibitors: ACE inhibitors are a class of drugs used to treat hypertension and heart failure. nih.govmayoclinic.org They work by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. nih.gov The development of ACE inhibitors was a significant advancement in cardiovascular medicine. wikipedia.org Some ACE inhibitors, such as perindopril (B612348) and trandolapril, possess a bicyclic structure that includes an octahydro-1H-indole-2-carboxylic acid moiety. nih.govwikipedia.org The C-terminus carboxamide group has been shown to be important for selectivity towards the N-domain of ACE. wikipedia.org

Glutamate Carboxypeptidase II (GCPII): GCPII, also known as prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that is a target for various neurological disorders and prostate cancer. nih.govwikipedia.orgnih.gov It catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) to glutamate and N-acetylaspartate. embopress.orgjhu.edu Researchers have developed potent and selective inhibitors of GCPII. embopress.org Recently, N-substituted 3-(2-mercaptoethyl)-1H-indole-2-carboxylic acids have been identified as potent GCPII inhibitors. nih.gov

Table 2: Inhibitory Activity of Selected Compounds against GCPII

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 3-(1-carboxy-4-mercaptobutoxy) benzoic acid | 14 | nih.gov |

| 3-[(1-carboxy-4-mercaptobutyl)thio]benzoic acid | 32 | nih.gov |

Ion Channel Modulation (e.g., Nav1.7-Selective Inhibition)

Voltage-gated sodium channels, such as Nav1.7, are crucial for the generation and propagation of action potentials in excitable cells. nih.gov Selective inhibitors of Nav1.7 are being investigated as potential therapeutics for pain. medchemexpress.com Nav1.7-IN-3 is a selective inhibitor of Nav1.7 with an IC50 of 8 nM. medchemexpress.com While direct studies on this compound itself are not specified, the broader class of indole derivatives has been explored for ion channel modulation.

In Vitro Functional Assays and Cellular Pathway Modulation

Understanding the functional consequences of a compound's interaction with its molecular target is essential. In vitro functional assays and studies on cellular pathway modulation provide this crucial information.

Cellular Assays for Functional Efficacy (e.g., [35S]GTPγS Functional Assays)

The [35S]GTPγS binding assay is a widely used method to determine the functional activity of ligands at G protein-coupled receptors. nih.gov This assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For instance, in studies of mixed NOP and μ-opioid receptor ligands, this assay was used to determine the functional activity of compounds on membranes from cells transfected with these receptors. nih.gov Similarly, for cannabinoid receptors, the agonist-induced G-protein coupling activity of novel allosteric modulators has been assessed. nih.gov

Modulation of Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of intracellular events known as signaling pathways. For example, indole-2-carboxamide derivatives acting as allosteric modulators of the CB1 receptor have been shown to affect signaling pathways such as the ERK1/2 pathway. nih.gov In the context of the endocannabinoid system, the activation of CB1 and CB2 receptors, which are primarily coupled to Gi/o proteins, triggers downstream signaling. nih.gov The jasmonic acid (JA) signaling pathway is another area of interest, particularly in plants, where it can be modulated to regulate the biosynthesis of monoterpenoid indole alkaloids. mdpi.com

Mechanistic Studies of Biological Activity

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions

Computational studies, such as molecular docking and dynamics simulations, are powerful tools for predicting the binding of a ligand to a protein target and understanding the stability of the resulting complex. While numerous studies have employed these techniques to investigate various indole derivatives, specific molecular docking or dynamics simulation data for this compound is not readily found in the surveyed literature.

For context, molecular docking studies on other indole-based compounds have explored their interactions with a range of biological targets, including enzymes and receptors. nih.gov These simulations help to identify key amino acid residues involved in binding and can guide the design of more potent and selective molecules. Similarly, molecular dynamics simulations have been used to understand the conformational changes and stability of ligand-protein complexes over time. mdpi.com The application of these in-silico methods to this compound would be a critical step in identifying its potential biological targets and understanding its pharmacological potential.

Comparative Pharmacological Profiling of this compound Isomers

The this compound molecule possesses multiple stereocenters, meaning it can exist as different stereoisomers. These isomers can have distinct three-dimensional arrangements and, consequently, different pharmacological properties. The study of how these different spatial arrangements affect biological activity is a critical aspect of drug discovery and development.

While comparative pharmacological profiling is a common practice for chiral compounds, specific studies comparing the biological activities of the different isomers of this compound are not described in the available literature. Research on isomers of other indole derivatives has demonstrated that different enantiomers or diastereomers can exhibit varying potencies and even different biological activities. sigmaaldrich.com A comparative analysis of the isomers of this compound would be essential to determine if one form is more active or selective for a particular biological target.

Advanced Methodologies in Octahydro 1h Indole 3 Carboxamide Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.com This process is instrumental in identifying "hits"—compounds that exhibit a desired biological activity. nih.gov The HTS workflow typically involves several key stages: target identification, preparation of compound libraries and reagents, development of an automated assay, and data acquisition and analysis. bmglabtech.comnih.gov

While specific HTS campaigns focused solely on octahydro-1H-indole-3-carboxamide are not extensively detailed in publicly available literature, the principles of HTS are broadly applicable to libraries containing this scaffold. The primary goal of HTS is to accelerate the discovery process by quickly screening large numbers of molecules, which can exceed several thousand compounds per day, to identify promising leads for further development. nih.govnih.gov These initial hits then undergo more rigorous secondary screening to confirm their activity and determine key parameters like the half-maximal inhibitory concentration (IC50). nih.gov The integration of HTS with other technologies, such as liquid chromatography-mass spectrometry (LC-MS), has further enhanced the ability to identify true binding partners for target proteins with a low rate of false positives. ku.edu

Table 1: Key Stages of High-Throughput Screening (HTS)

| Stage | Description |

| Target Identification | Defining the specific biological molecule (e.g., enzyme, receptor) to be targeted by the chemical compounds. |

| Assay Development | Creating a robust and reproducible experimental method to measure the interaction between the compounds and the target. |

| Library Screening | Automated testing of a large collection of chemical compounds using the developed assay. |

| Data Analysis | Analyzing the screening results to identify "hits" that show the desired biological effect. |

| Hit Confirmation & Validation | Re-testing the initial hits to confirm their activity and rule out false positives. |

Application of Modern Chromatographic Techniques for Purity and Isomer Separation

The structural complexity of the octahydro-1H-indole nucleus, often containing multiple chiral centers, necessitates the use of advanced chromatographic techniques for the separation and purification of its various isomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical tool for separating the stereoisomers of octahydro-1H-indole derivatives. The separation of enantiomers and diastereomers is crucial as different isomers can exhibit distinct biological activities. A variety of chiral stationary phases (CSPs) are employed for this purpose, with polysaccharide-based columns being particularly common. chromatographyonline.com

One approach involves pre-column derivatization, where the isomers are reacted with a chiral derivatizing agent to form diastereomeric products that can be separated on a standard HPLC column. For instance, phenyl isothiocyanate (PITC) has been used as a derivatization reagent for the separation of octahydroindole-2-carboxylic acid stereoisomers. researchgate.net Another effective method utilizes a chiral mobile phase, such as one containing a complex of Cu(II) with an optically active selector like L-phenylalaninamide (L-PheA), along with an ion-pair reagent. researchgate.net This technique has successfully resolved the RRR-, SSS-, and SRR-isomers of octahydroindole-2-carboxylic acid. researchgate.net

The choice of mobile phase, including the type and concentration of organic modifiers like acetonitrile (B52724) and methanol, plays a significant role in achieving optimal separation by influencing the interactions between the analyte and the chiral stationary phase. sigmaaldrich.com

Reversed-Phase HPLC with Refractive Index (RI) Detection

For non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid, which lack a UV-absorbing group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Refractive Index (RI) detector is a valuable analytical method. longdom.orgscholarscentral.com This technique allows for the quantification of the compound and its isomers.

A validated RP-HPLC method using an RI detector has been developed for the quantitative determination of isomers of octahydro-1H-indole-2-carboxylic acid. longdom.orgresearchgate.net This method typically employs a C18 column as the stationary phase and an optimized mobile phase, such as a potassium phosphate (B84403) buffer at a specific pH. longdom.orgresearchgate.net The performance of such methods is rigorously validated according to ICH guidelines for parameters including accuracy, linearity, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 2: Performance of a Validated RP-HPLC-RI Method for Octahydro-1H-indole-2-carboxylic Acid Isomers

| Parameter | Result |

| Linearity (Correlation Coefficient, r) | > 0.999 longdom.orgscholarscentral.com |

| Recovery | 93.9% to 107.9% longdom.orgscholarscentral.com |

| Limit of Detection (LOD) | ~0.006 mg/mL longdom.orgscholarscentral.com |

| Limit of Quantification (LOQ) | 0.022 mg/mL to 0.024 mg/mL longdom.orgscholarscentral.com |

Chemoinformatics and Virtual Screening Applications in this compound Libraries

Chemoinformatics applies computational methods to solve chemical problems, playing a crucial role in modern drug discovery. nih.gov Virtual screening, a key application of chemoinformatics, involves the computational screening of large compound libraries to identify molecules that are likely to bind to a biological target. nih.govnih.gov This approach can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources.

Structure-based virtual screening utilizes the three-dimensional structure of a target protein to dock and score potential ligands from a library. nih.gov This method assesses the structural and chemical complementarity between the small molecule and the target's binding site. nih.gov For libraries containing the this compound scaffold, these techniques can predict binding modes and affinities, helping to prioritize compounds for synthesis and biological testing.

Ligand-based virtual screening, on the other hand, relies on the knowledge of known active compounds to identify new molecules with similar properties. nih.gov Pharmacophore modeling, a common ligand-based approach, defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used as a query to search for new compounds in a database. nih.gov

Chemical Probe Development for Biological System Interrogation

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in biological systems. eubopen.org The development of chemical probes from novel scaffolds like this compound is a critical step in elucidating new biological pathways and validating potential drug targets.

The process of developing a chemical probe often begins with a hit from a high-throughput screen. scispace.com This initial hit then undergoes extensive medicinal chemistry optimization to improve its potency, selectivity, and cell permeability. The goal is to create a highly selective tool compound that can be used in cellular or in vivo experiments to interrogate the function of its target protein. eubopen.org An ideal chemical probe is often accompanied by a structurally similar but biologically inactive negative control, which helps to ensure that any observed biological effects are due to the specific interaction with the target. eubopen.org

While specific chemical probes derived directly from the this compound scaffold are not prominently featured in the reviewed literature, the general principles of probe development are highly relevant. For example, the development of potent and selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) has provided invaluable tools for studying the endocannabinoid system. nih.gov These efforts highlight the power of chemical probes in dissecting complex biological processes.

Future Research Directions and Translational Potential of Octahydro 1h Indole 3 Carboxamide Research

Exploration of Novel Octahydro-1H-Indole-3-Carboxamide Scaffolds with Enhanced Target Selectivity

The development of novel this compound scaffolds with superior target selectivity is a primary objective for future research. The saturated nature of the octahydro-indole core allows for a greater degree of stereochemical diversity, which can be harnessed to achieve highly specific interactions with biological targets.

Future efforts will likely concentrate on the stereocontrolled synthesis of various diastereomers and enantiomers of this compound derivatives. This is crucial as different stereoisomers can exhibit markedly different pharmacological profiles. For instance, in a related series of hexahydro-1H-benz[e]indole-9-carboxamides, the biological activity was found to reside primarily in a single cis-enantiomer, highlighting the importance of stereochemistry in achieving target selectivity.

Moreover, the exploration of diverse substituents on both the indole (B1671886) nitrogen and the carboxamide moiety will be a key focus. Structure-activity relationship (SAR) studies on related indole carboxamides have demonstrated that modifications at these positions can significantly influence potency and selectivity. For example, research on 1H-indole-2-carboxamides as inhibitors of the androgen receptor has shown that specific substitutions are critical for their antiproliferative activity. These findings in related aromatic systems provide a valuable roadmap for the rational design of novel this compound analogs with enhanced selectivity for a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. A recent study on indazole- and indole-5-carboxamides revealed highly potent and selective inhibitors of monoamine oxidase B (MAO-B), with subnanomolar potency achieved through specific substitutions on the carboxamide's phenyl ring. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of the properties of this compound derivatives. openmedicinalchemistryjournal.comsysrevpharm.orgnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new compounds with a higher probability of success, thereby accelerating the drug discovery process.

Furthermore, ML algorithms can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual this compound libraries. This allows for the early-stage filtering of compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. By prioritizing compounds with a higher likelihood of success, AI and ML can significantly reduce the time and cost associated with drug development.

Development of this compound as Tools for Biological Pathway Elucidation

This compound derivatives have the potential to be developed into valuable chemical tools for the elucidation of complex biological pathways. Their ability to be designed with high target selectivity makes them ideal candidates for use as molecular probes to investigate the function of specific proteins within a cellular context.

By attaching fluorescent tags or other reporter groups to an this compound scaffold with known high affinity and selectivity for a particular target, researchers can visualize the localization and dynamics of that target within living cells. This can provide crucial insights into the protein's role in various cellular processes and signaling pathways.

Moreover, highly selective this compound-based inhibitors can be used to pharmacologically interrogate the function of a specific protein in a biological pathway. By observing the cellular and physiological consequences of inhibiting the target protein, researchers can gain a deeper understanding of its role in health and disease. This approach has been widely used with other classes of compounds to map out signaling cascades and identify new therapeutic targets. The development of such tool compounds from the this compound scaffold will be a significant area of future research.

Expanding the Scope of Mechanistic Biological Investigations of this compound in Preclinical Models

A crucial future direction for the research of this compound is the expansion of mechanistic biological investigations in relevant preclinical models of disease. While in vitro studies are essential for initial characterization, in vivo studies are necessary to understand the full therapeutic potential and potential liabilities of these compounds.

In-depth mechanistic studies will also be required to understand how these compounds exert their effects at a molecular and physiological level in a whole-organism context. This will involve a combination of techniques, including pharmacokinetics, pharmacodynamics, and biomarker analysis. For example, studies on related indole-2-carboxamides have demonstrated their potential as anticancer agents by inhibiting key signaling pathways. tib.eumdpi.comresearchgate.net Similar in-depth preclinical investigations for this compound derivatives will be vital for their translation into clinical candidates.

Q & A

Q. What are the recommended synthetic routes for octahydro-1H-indole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves hydrogenation of indole precursors to achieve the saturated octahydro structure, followed by carboxamide functionalization. Key steps include:

- Hydrogenation : Use catalytic hydrogenation (e.g., Pd/C or PtO₂) under high-pressure H₂ to saturate the indole ring .

- Carboxamide Formation : React the hydrogenated intermediate with activated carbonyl agents (e.g., CDI or EDCI) in anhydrous solvents like DMF or THF .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (40–60°C) to improve yield and purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms saturation (absence of aromatic protons) and carboxamide group (δ ~165–170 ppm for carbonyl) .

- X-ray Crystallography : Resolves stereochemistry (e.g., (2R,3aS,7aR)-rel configuration) and hydrogen-bonding networks in crystal lattices .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 205.09 g/mol) and isotopic patterns .

Q. How can researchers design initial biological activity assays for this compound?

- In vitro Screening : Test against enzyme targets (e.g., GPCRs or kinases) using fluorescence-based assays. Include positive/negative controls and triplicate measurements .

- Dose-Response Curves : Determine IC₅₀/EC₅₀ values in cell viability assays (e.g., MTT). Use concentrations spanning 0.1–100 µM .

- Solubility Considerations : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

- Chiral HPLC : Use columns with cellulose/amylose phases (e.g., Chiralpak®) to separate enantiomers. Optimize mobile phase (hexane:isopropanol gradients) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to assign absolute configurations .

- Crystallographic Data : Cross-validate resolved stereocenters with X-ray structures deposited in databases (e.g., CCDC) .

Q. What methodologies address contradictory bioactivity data across studies?

- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time .

- Purity Verification : Re-test compounds using HPLC (>95% purity) to rule out byproduct interference .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across labs, considering assay sensitivity (e.g., luminescence vs. colorimetric readouts) .科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17

Q. How can computational modeling predict target interactions of this compound?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT receptors). Set grid boxes around active sites and apply AMBER force fields .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .

- QSAR Models : Corrogate substituent effects (e.g., carboxamide vs. ester) on activity using MOE or Schrödinger .

Q. What strategies enhance metabolic stability in derivative design?

- Prodrug Modifications : Introduce ester or phosphate groups at the carboxamide nitrogen to delay hydrolysis .

- CYP450 Inhibition Assays : Screen for interactions using human liver microsomes. Prioritize derivatives with low clearance rates (<15 µL/min/mg) .

- Isotope Labeling : Synthesize deuterated analogs at labile positions (e.g., C-3) to prolong half-life .

Q. How can researchers establish structure-activity relationships (SAR) for this scaffold?

- Analog Libraries : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at positions 1, 3, and 7 .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

- Crystallographic Overlays : Compare bound conformations of analogs in target binding pockets (e.g., using PyMOL) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.